4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)pyrimidin-2-amine
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Overview
Description
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-(4-FLUOROBENZYL)AMINE is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine core substituted with difluoromethyl, dimethoxyphenyl, and fluorobenzyl groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-(4-FLUOROBENZYL)AMINE typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization with the desired substituents. Common synthetic routes may include:
Formation of the Pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluoromethyl Group: Difluoromethylation can be achieved using reagents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions.
Attachment of the Dimethoxyphenyl Group: This step may involve a nucleophilic aromatic substitution reaction using a suitable dimethoxyphenyl precursor.
Introduction of the Fluorobenzyl Group: The final step typically involves the reaction of the intermediate compound with a fluorobenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-(4-FLUOROBENZYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-(4-FLUOROBENZYL)AMINE involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorobenzyl groups may enhance its binding affinity to certain proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE
- 6-(DIFLUOROMETHYL)-N-(3,4-DIMETHOXYPHENYL)-2-METHYLPYRIMIDIN-4-AMINE
Uniqueness
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-(4-FLUOROBENZYL)AMINE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both difluoromethyl and fluorobenzyl groups may enhance its stability, binding affinity, and overall efficacy in various applications compared to similar compounds.
Properties
Molecular Formula |
C20H18F3N3O2 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C20H18F3N3O2/c1-27-17-8-5-13(9-18(17)28-2)15-10-16(19(22)23)26-20(25-15)24-11-12-3-6-14(21)7-4-12/h3-10,19H,11H2,1-2H3,(H,24,25,26) |
InChI Key |
AODDIYONHTZMFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)NCC3=CC=C(C=C3)F)C(F)F)OC |
Origin of Product |
United States |
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